1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
It has been found to have potent in vitro antipromastigote activity . This suggests that it may interact with specific targets in the Leishmania aethiopica clinical isolate, a protozoan parasite responsible for leishmaniasis .
Mode of Action
The exact mode of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is not fully understood. A molecular simulation study was performed to justify its potent in vitro antipromastigote activity. The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that it may interact with its targets, leading to changes that inhibit the growth or survival of the parasite.
Biochemical Pathways
Given its antipromastigote activity, it is likely that it interferes with essential biochemical pathways in the leishmania aethiopica clinical isolate .
Pharmacokinetics
One study found a related compound to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization
Result of Action
It has been found to have potent in vitro antipromastigote activity , suggesting that it may inhibit the growth or survival of the Leishmania aethiopica clinical isolate.
Action Environment
Factors such as ph and temperature could potentially affect its solubility and stability, and thereby its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes such as superoxide dismutase and catalase . These interactions can modulate the levels of reactive oxygen species within cells, thereby impacting cellular redox balance.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it may alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and the levels of key metabolites, ultimately affecting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone can be synthesized through the reaction of 3,5-dimethylpyrazole with acetone under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetone to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Another derivative with a nitrile group instead of a carbonyl group.
3,5-Dimethyl-1H-pyrazole-1-acetic acid: A related compound with an acetic acid functional group.
Uniqueness: Its acetone moiety allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLPGYNPJZZIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363327 | |
Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361343-66-0 | |
Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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